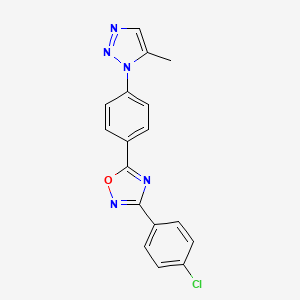

3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-[4-(5-methyltriazol-1-yl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O/c1-11-10-19-22-23(11)15-8-4-13(5-9-15)17-20-16(21-24-17)12-2-6-14(18)7-3-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFROWEGFVHRCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.

Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole exhibits promising anticancer properties. Several studies have highlighted its effectiveness against various cancer cell lines:

- Breast Cancer : Compounds similar to this oxadiazole derivative have been synthesized and tested against the MCF-7 breast cancer cell line. Results indicate that certain derivatives possess high potency in inhibiting thymidine phosphorylase activity, which is crucial for cancer cell proliferation .

- Leukemia : The compound has shown significant cytotoxicity against human leukemia cell lines such as HL-60 and K562. For instance, a derivative with a similar structure demonstrated an IC50 value indicating potent anticancer activity .

Case Study: Anticancer Efficacy

A study by Holla et al. synthesized various oxadiazole derivatives and tested them against multiple cancer types (breast, ovarian, lung). Among these derivatives, specific compounds exhibited GI50 values below 10 µM across different cancer cell lines .

Antimicrobial Properties

The antimicrobial potential of oxadiazoles has been extensively studied. The compound has been evaluated for its activity against a range of pathogens:

- Bacterial Infections : Studies have indicated that certain oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Infections : Some derivatives have also shown antifungal activity against common pathogens like Candida species.

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives are another area of interest. Research indicates that these compounds can modulate inflammatory pathways and may be effective in treating conditions characterized by inflammation.

Conclusion and Future Directions

The compound 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole represents a promising scaffold for drug development due to its multifaceted biological activities. Continued research into its structure–activity relationship (SAR) could lead to the development of more potent derivatives with enhanced efficacy and reduced toxicity.

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, modulating their activity. The triazole ring might also play a role in binding to specific molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the triazole ring, which may affect its biological activity.

3-(4-methylphenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

The presence of both the triazole and oxadiazole rings in 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Actividad Biológica

The compound 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. The incorporation of triazole and chlorophenyl moieties enhances its potential pharmacological applications. This article reviews the biological activity of this compound by examining its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of oxadiazoles typically involves cyclization reactions that can be performed using various methods. For the target compound, a common approach is the reaction of hydrazides with carbonyl compounds under acidic or basic conditions. The specific synthetic pathway for 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole has not been extensively detailed in the literature; however, similar compounds have been synthesized using:

- Refluxing hydrazides with carboxylic acids

- Cyclization with isocyanates

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. The following table summarizes relevant findings:

Anticancer Properties

Oxadiazole derivatives have shown promise as anticancer agents. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines. For example:

- Compounds with triazole moieties exhibited cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells).

The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

The biological activity of 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors targeting pathways crucial for microbial survival and cancer cell proliferation.

- Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Disruption of Membrane Integrity : Antimicrobial activity may also stem from the ability to disrupt bacterial cell membranes.

Case Studies

A notable study explored the effects of various oxadiazole derivatives on Mycobacterium tuberculosis. The results indicated that compounds similar to 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole displayed selective inhibition against M. tuberculosis with minimal toxicity to human cells .

Q & A

Basic: What are the common synthetic routes for preparing this oxadiazole derivative?

Answer:

The synthesis typically involves multi-step reactions, including:

- Vilsmeier–Haack formylation : Used to introduce aldehyde groups into heterocyclic precursors (e.g., converting pyrazolones to carbaldehydes) .

- Cyclocondensation : For oxadiazole ring formation, using reagents like phosphoryl chloride (POCl₃) under reflux conditions .

- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may introduce the triazole moiety .

Key intermediates include 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehydes, which are cyclized with hydroxylamine or hydrazine derivatives.

Advanced: How can reaction conditions be optimized to improve oxadiazole ring formation yield?

Answer:

- Temperature control : Maintain reflux temperatures (e.g., 120°C for POCl₃-mediated cyclization) to ensure complete ring closure .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction efficiency.

- Solvent polarity : Use aprotic solvents like DMF or acetonitrile to stabilize intermediates .

Monitor progress via TLC or HPLC, and purify via column chromatography to isolate high-purity products .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between oxadiazole and chlorophenyl groups) .

- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole) .

- NMR : ¹H/¹³C NMR confirms substituent integration and coupling patterns (e.g., triazole proton signals at δ 7.5–8.5 ppm) .

Advanced: How to resolve discrepancies in NMR data for substituent effects?

Answer:

- Deuterated solvent screening : Use DMSO-d₆ or CDCl₃ to assess solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Correlate proton-carbon couplings to resolve overlapping signals .

- Dynamic NMR : Study temperature-dependent conformational changes (e.g., restricted rotation in triazole substituents).

Basic: What computational methods predict the compound’s electronic properties?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess reactivity and charge distribution .

- Molecular docking : Screens binding affinities with target proteins (e.g., carbonic anhydrase isoforms) .

Advanced: How do chlorophenyl and triazolyl substituents influence bioactivity?

Answer:

- Structure-Activity Relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., fluoro, methoxy) and compare IC₅₀ values in enzyme inhibition assays .

- Pharmacophore modeling : Identifies critical hydrogen-bonding or hydrophobic interactions .

Basic: What safety precautions are required for handling intermediates?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods when handling chlorinated reagents (e.g., POCl₃) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to validate purity when unexpected byproducts arise?

Answer:

- HPLC-MS : Detect low-abundance impurities using reverse-phase C18 columns and electrospray ionization .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate pure crystals .

Basic: How to design stability studies under varying pH conditions?

Answer:

- Buffer systems : Test degradation in phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 40°C .

- LC-MS monitoring : Track hydrolytic cleavage of the oxadiazole ring over time.

Advanced: How does X-ray crystallography resolve spatial ambiguities?

Answer:

- Single-crystal refinement : Compare experimental bond lengths/angles with DFT-optimized structures to validate geometry .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯π contacts) influencing packing .

Basic: What in vitro assays evaluate biological activity?

Answer:

- Enzyme inhibition : Carbonic anhydrase or cyclooxygenase inhibition assays using fluorometric or spectrophotometric methods .

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7) .

Advanced: How do solvent and time affect triazole regioselectivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.